molecular formula C11H10O5 B14654470 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione CAS No. 49543-57-9

4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione

Cat. No.: B14654470
CAS No.: 49543-57-9
M. Wt: 222.19 g/mol
InChI Key: HRRKSPCHILQLHX-UHFFFAOYSA-N
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Description

This compound is also referred to as 1,2-Benzenedicarboxylic acid, 2-hydroxy-1,3-propanediyl ester . It features a benzodioxonine ring, which is a fused ring system containing both oxygen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione typically involves the reaction of 1,2-Benzenedicarboxylic acid with 2-hydroxy-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione include other benzodioxonine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets this compound apart is its specific ring structure and the presence of both hydroxyl and carbonyl functional groups

Properties

CAS No.

49543-57-9

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

4-hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione

InChI

InChI=1S/C11H10O5/c12-7-5-15-10(13)8-3-1-2-4-9(8)11(14)16-6-7/h1-4,7,12H,5-6H2

InChI Key

HRRKSPCHILQLHX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(=O)C2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

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